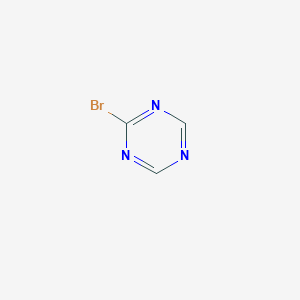![molecular formula C11H9N3OS B13929101 2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one is a heterocyclic compound that features a unique fusion of imidazole and thiadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways and interference with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anticancer and antimicrobial activities.
Imidazo[1,2-a]pyrazine: Used in drug development and organic synthesis.
Imidazo[1,5-a]quinoline: Exhibits potential as an antimicrobial and antitumor agent.
Uniqueness
2-Benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one stands out due to its unique fusion of imidazole and thiadiazole rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9N3OS |
|---|---|
Peso molecular |
231.28 g/mol |
Nombre IUPAC |
2-benzylimidazo[1,2-d][1,2,4]thiadiazol-3-one |
InChI |
InChI=1S/C11H9N3OS/c15-11-13-7-6-12-10(13)16-14(11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
DRAAFLKSWSNMAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)N3C=CN=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)


![2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)


![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)


